5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]pyridine-3-carboxamide
Overview
Description
5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]pyridine-3-carboxamide is a complex organic compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]pyridine-3-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes:
Formation of the Benzotriazole Core: The benzotriazole core can be synthesized by the cyclization of o-phenylenediamine with nitrous acid, followed by bromination to introduce the bromo group.
Substitution Reactions: The 4-chlorophenyl and 6-methyl groups can be introduced through nucleophilic substitution reactions using appropriate halogenated precursors.
Coupling with Pyridine-3-carboxamide: The final step involves coupling the benzotriazole derivative with pyridine-3-carboxamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]pyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromo and chloro groups can participate in nucleophilic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products
Oxidation: Formation of corresponding oxides or hydroxylated derivatives.
Reduction: Formation of reduced amines or alcohols.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]pyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for designing new drugs with potential anticancer, antiviral, and antimicrobial activities.
Materials Science: The compound is explored for its potential use in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]pyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazole core can bind to active sites of enzymes, inhibiting their activity. The compound may also interact with cellular pathways, modulating signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-N-(4-chlorophenyl)-2-(2-propynyloxy)benzamide
- 5-Bromo-2-chloro-4-(4-chlorophenyl)pyridine
- 5-Bromo-2-chloro-4-(4-methylphenyl)pyridine
Uniqueness
5-Bromo-N-[2-(4-chlorophenyl)-6-methyl-2H-1,2,3-benzotriazol-5-YL]pyridine-3-carboxamide is unique due to its specific substitution pattern and the presence of both benzotriazole and pyridine moieties. This unique structure imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-N-[2-(4-chlorophenyl)-6-methylbenzotriazol-5-yl]pyridine-3-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13BrClN5O/c1-11-6-17-18(25-26(24-17)15-4-2-14(21)3-5-15)8-16(11)23-19(27)12-7-13(20)10-22-9-12/h2-10H,1H3,(H,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTBXKJNVTRUOCT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NN(N=C2C=C1NC(=O)C3=CC(=CN=C3)Br)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13BrClN5O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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